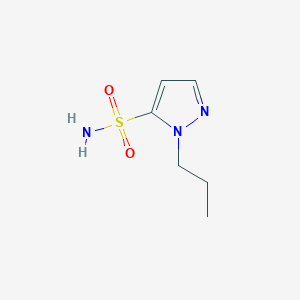
1-propyl-1H-pyrazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-propyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a propyl group at the first position and a sulfonamide group at the fifth position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-propyl-1H-pyrazole-5-sulfonamide can be synthesized using various methods. One common approach involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic compounds. Another practical method is the 1,3-dipolar cycloaddition reaction, which provides highly substituted pyrazoles . The reaction conditions typically involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or Amberlyst-70 .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-propyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-propyl-1H-pyrazole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-propyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-5-sulfonamide
- 1-ethyl-1H-pyrazole-5-sulfonamide
- 1-butyl-1H-pyrazole-5-sulfonamide
Uniqueness
1-propyl-1H-pyrazole-5-sulfonamide is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. The propyl group at the first position and the sulfonamide group at the fifth position confer distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-propylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-2-5-9-6(3-4-8-9)12(7,10)11/h3-4H,2,5H2,1H3,(H2,7,10,11) |
InChI Key |
QVDXEJUYBQXAGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13251598.png)
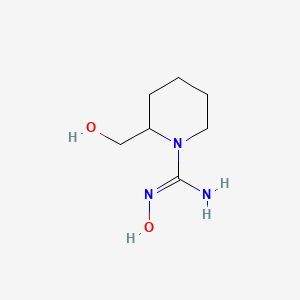
![(Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13251608.png)
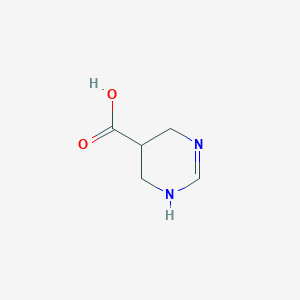
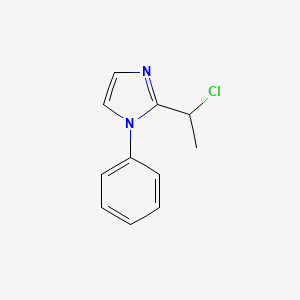
![2-(Propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13251634.png)
![4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B13251635.png)
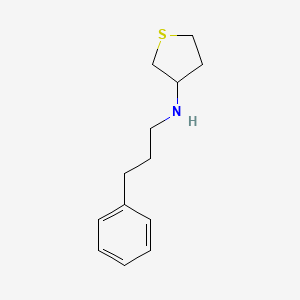
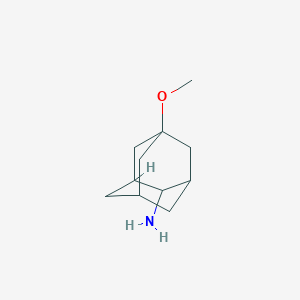
![4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13251647.png)
![2-[4-(Dimethylsulfamoyl)-2-ethyl-1H-imidazol-1-yl]acetic acid](/img/structure/B13251653.png)
![N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine](/img/structure/B13251659.png)
![2-[(Heptan-3-yl)amino]-N,N-dimethylacetamide](/img/structure/B13251671.png)

